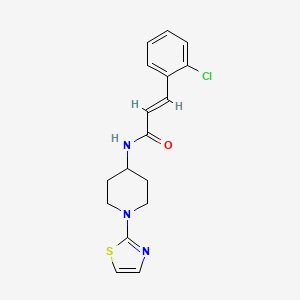

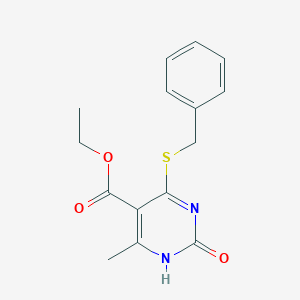

![molecular formula C20H19BO4 B2962638 [3,5-Bis(benzyloxy)phenyl]boronic acid CAS No. 906665-99-4](/img/structure/B2962638.png)

[3,5-Bis(benzyloxy)phenyl]boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[3,5-Bis(benzyloxy)phenyl]boronic acid” is a chemical compound with the molecular formula C20H19BO4 . It has a molecular weight of 334.18 .

Molecular Structure Analysis

The molecular structure of “[3,5-Bis(benzyloxy)phenyl]boronic acid” is represented by the InChI code: 1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 . This indicates the connectivity and hydrogen count of its atoms .Chemical Reactions Analysis

Boronic acids, including “[3,5-Bis(benzyloxy)phenyl]boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .Physical And Chemical Properties Analysis

“[3,5-Bis(benzyloxy)phenyl]boronic acid” is a solid compound that should be stored in a refrigerator .科学的研究の応用

Catalysis and Chemical Synthesis

[3,5-Bis(benzyloxy)phenyl]boronic acid and its derivatives are pivotal in various catalytic and synthetic applications. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid, a derivative, is utilized as a "green" catalyst facilitating the direct amide condensation reaction, harnessing the electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001). Similarly, ortho-substituted arylboronic acids are crucial in the synthesis of sterically hindered ortho-substituted arylboronic acids, offering a solution for the problematic synthesis with the commonly used bis(pinacolato)diboron (Fang, Kaur, Yan, & Wang, 2005).

Materials Science and Nanotechnology

In materials science, these compounds contribute significantly to the development of nanotechnologies and new materials. For instance, boron-based dendritic nanostructures are constructed through a synthetic strategy involving aryl- and alkylboronic acids, demonstrating the pivotal role of boronic acids in advanced material synthesis (Christinat, Scopelliti, & Severin, 2007).

Molecular Recognition and Sensor Technology

Phenyl boronic acids, such as those related to [3,5-Bis(benzyloxy)phenyl]boronic acid, are vital for saccharide recognition due to their ability to bind pendant diols. This property is exploited in creating sophisticated sensor technologies. A notable application involves the modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, where the phenyl boronic acids serve as critical binding ligands, influencing the optical properties of carbon nanotubes for saccharide detection (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).

Environmental Impact and Toxicity Studies

The derivatives of boronic acids like [3,5-Bis(benzyloxy)phenyl]boronic acid are increasingly used in pharmaceuticals and other industrial applications, raising concerns about their environmental impact. Studies on antimicrobial derivatives of boronic acids, like tavaborole, and their effects on cyanobacteria reveal the compound's dose-dependent influence on the growth and photosynthetic apparatus of these organisms, highlighting the ecological implications of boronic acids (Niemczyk, Pogrzeba, Adamczyk-Woźniak, & Lipok, 2020).

Bioevaluation and Anticancer Potential

Compounds containing boronic acid groups, including derivatives of [3,5-Bis(benzyloxy)phenyl]boronic acid, are evaluated for their anticancer potential. For instance, boronic acid compounds containing di-Schiff groups have shown promising results in decreasing cell viability of Ishikawa endometrial cancer cells, hinting at their potential therapeutic applications in cancer treatment (Salih, 2019).

作用機序

Target of Action

The primary target of [3,5-Bis(benzyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, [3,5-Bis(benzyloxy)phenyl]boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by [3,5-Bis(benzyloxy)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for various organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors affecting the pharmacokinetics of chemical compounds.

Result of Action

The molecular effect of [3,5-Bis(benzyloxy)phenyl]boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds. On a cellular level, the effects would depend on the specific organic compounds being synthesized and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of [3,5-Bis(benzyloxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in a refrigerated environment to maintain its stability .

Safety and Hazards

将来の方向性

The future directions of “[3,5-Bis(benzyloxy)phenyl]boronic acid” and similar boronic acids lie in their potential applications in various chemical reactions, particularly in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . As research progresses, new methods of synthesis and applications of these compounds may be discovered.

特性

IUPAC Name |

[3,5-bis(phenylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWRMMUXJAOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-Bis(benzyloxy)phenyl]boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

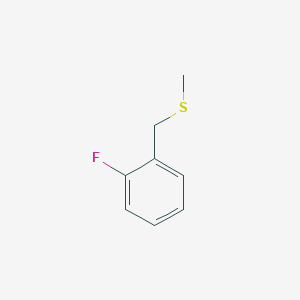

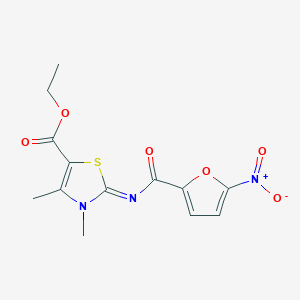

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)

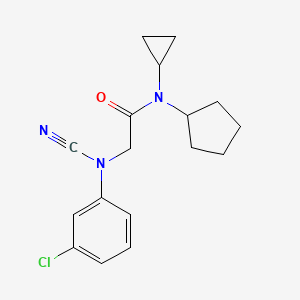

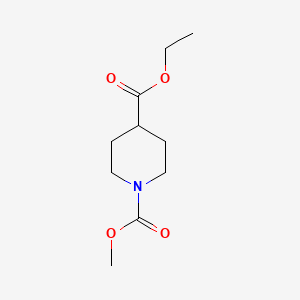

![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)

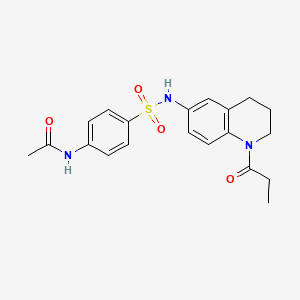

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)

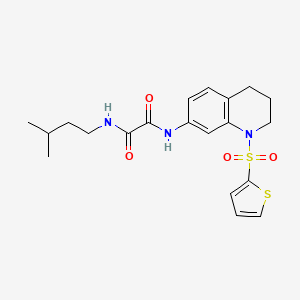

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)